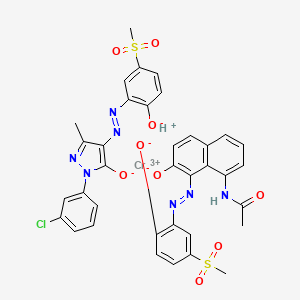
Chromate(1-), (2-(3-chlorophenyl)-2,4-dihydro-4-((2-(hydroxy-kappaO)-5-(methylsulfonyl)phenyl)azo-kappaN1)-5-methyl-3H-pyrazol-3-onato(2-)-kappaO3)(N-(7-(hydroxy-kappaO)-8-((2-(hydroxy-kappaO)-5-(methylsulfonyl)phenyl)azo-kappaN1)-1-naphthalenyl)acetamidato(2-))-, hydrogen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromate(1-), (2-(3-chlorophenyl)-2,4-dihydro-4-((2-(hydroxy-kappaO)-5-(methylsulfonyl)phenyl)azo-kappaN1)-5-methyl-3H-pyrazol-3-onato(2-)-kappaO3)(N-(7-(hydroxy-kappaO)-8-((2-(hydroxy-kappaO)-5-(methylsulfonyl)phenyl)azo-kappaN1)-1-naphthalenyl)acetamidato(2-))-, hydrogen is a complex organic-inorganic hybrid compound It features a chromate ion coordinated with multiple organic ligands, including azo compounds and pyrazolone derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis techniques. The process may start with the preparation of the azo compounds and pyrazolone derivatives, followed by their coordination with the chromate ion. Reaction conditions such as temperature, pH, and solvent choice are crucial for the successful synthesis of the compound.
Industrial Production Methods
Industrial production of such complex compounds often involves large-scale synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The chromate ion can participate in oxidation reactions.
Reduction: The azo groups can be reduced to amines.
Substitution: Ligand exchange reactions can occur, where one ligand is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like hydrogen peroxide for oxidation. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the azo groups would yield amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a catalyst or a reagent in various organic synthesis reactions.
Biology
In biology, it may be used in studies involving enzyme inhibition or as a probe for studying biological pathways.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, it may find applications in the development of new materials, such as dyes or pigments, due to its complex structure and stability.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes or receptors. The chromate ion and the organic ligands can interact with different biological molecules, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor function.
Comparación Con Compuestos Similares
Similar Compounds
- Chromate(1-), (2-(3-chlorophenyl)-2,4-dihydro-4-((2-(hydroxy-kappaO)-5-(methylsulfonyl)phenyl)azo-kappaN1)-5-methyl-3H-pyrazol-3-onato(2-)-kappaO3)
- Chromate(1-), (2-(3-chlorophenyl)-2,4-dihydro-4-((2-(hydroxy-kappaO)-5-(methylsulfonyl)phenyl)azo-kappaN1)-5-methyl-3H-pyrazol-3-onato(2-)-kappaO3)(N-(7-(hydroxy-kappaO)-8-((2-(hydroxy-kappaO)-5-(methylsulfonyl)phenyl)azo-kappaN1)-1-naphthalenyl)acetamidato(2-))
Uniqueness
This compound is unique due to its complex structure, which combines multiple functional groups and coordination sites
Propiedades
Número CAS |
71598-33-9 |
|---|---|
Fórmula molecular |
C36H29ClCrN7O9S2 |
Peso molecular |
855.2 g/mol |
Nombre IUPAC |
8-acetamido-1-[(5-methylsulfonyl-2-oxidophenyl)diazenyl]naphthalen-2-olate;2-(3-chlorophenyl)-5-methyl-4-[(5-methylsulfonyl-2-oxidophenyl)diazenyl]pyrazol-3-olate;chromium(3+);hydron |
InChI |
InChI=1S/C19H17N3O5S.C17H15ClN4O4S.Cr/c1-11(23)20-14-5-3-4-12-6-8-17(25)19(18(12)14)22-21-15-10-13(28(2,26)27)7-9-16(15)24;1-10-16(17(24)22(21-10)12-5-3-4-11(18)8-12)20-19-14-9-13(27(2,25)26)6-7-15(14)23;/h3-10,24-25H,1-2H3,(H,20,23);3-9,23-24H,1-2H3;/q;;+3/p-3 |
Clave InChI |
GTRGTKTWILDZSX-UHFFFAOYSA-K |
SMILES canónico |
[H+].CC1=NN(C(=C1N=NC2=C(C=CC(=C2)S(=O)(=O)C)[O-])[O-])C3=CC(=CC=C3)Cl.CC(=O)NC1=CC=CC2=C1C(=C(C=C2)[O-])N=NC3=C(C=CC(=C3)S(=O)(=O)C)[O-].[Cr+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


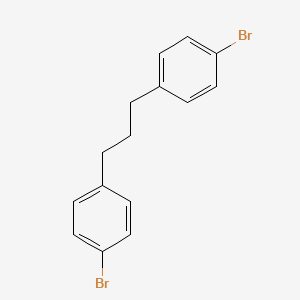
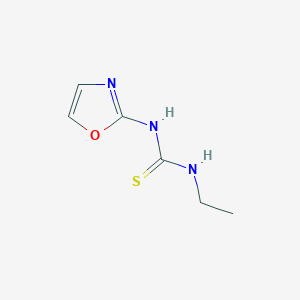
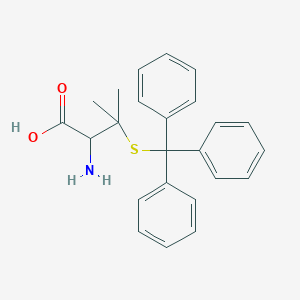
![5-(3-chlorophenyl)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B14156467.png)
![cyclo[DL-Dab-DL-Phe-DL-Leu-DL-Dab-DL-Val-DL-Leu-DL-Ser-ObAla(3-sBu)-DL-Dab-DL-Val]](/img/structure/B14156473.png)
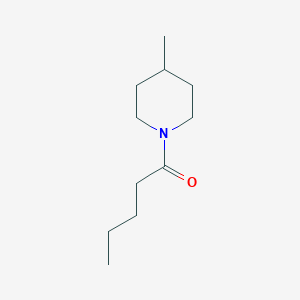
![1-[2-[1-(carboxymethyl)cyclopentyl]acetyl]piperidine-4-carboxylic Acid](/img/structure/B14156487.png)
![N-{2-[(5-bromopyridin-2-yl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B14156488.png)
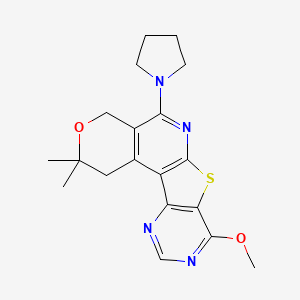
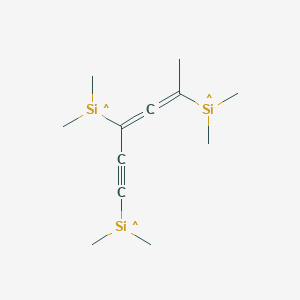
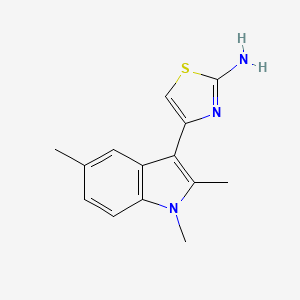
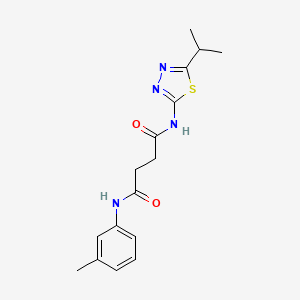
![8-[(2Z)-2-(2,6-dihydroxy-4-oxopyrimidin-5(4H)-ylidene)hydrazinyl]-6-hydroxy-7-[2-hydroxy-3-(propan-2-yloxy)propyl]-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B14156521.png)

